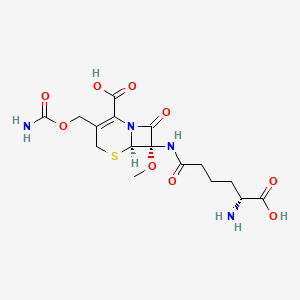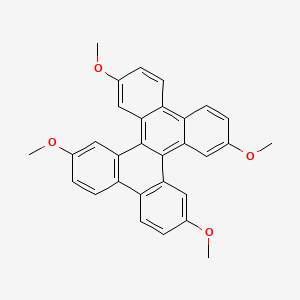
Piscidinsäure
Übersicht
Beschreibung
Piscidic acid is a monocarboxylic acid and a member of benzenes.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Piscidinsäure findet sich in Kaktusfeigenfrüchten, die für ihre antioxidativen Eigenschaften bekannt sind . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Verdauungsstabilität und Bioverfügbarkeit
Studien haben gezeigt, dass this compound eine hohe Verdauungsstabilität und Bioverfügbarkeit aufweist . Das bedeutet, dass sie die rauen Bedingungen des Verdauungssystems überstehen und vom Körper aufgenommen werden kann, was entscheidend ist, damit sie ihre gesundheitlichen Vorteile entfalten kann.
Anti-Hypercholesterinämie-Effekte
This compound hat in vitro Anti-Hypercholesterinämie-Effekte gezeigt, indem sie die Cholesterinpermeation hemmt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung oder Vorbeugung von hohen Cholesterinspiegeln eingesetzt werden könnte.
Verbesserung von gesundheitsfördernden Verbindungen
Hoher hydrostatischer Druck (HHP), eine kommerzielle Verarbeitungstechnologie, kann das Gesundheitspotenzial von Lebensmitteln verbessern, indem die Bioverfügbarkeit ihrer bioaktiven Verbindungen, einschließlich this compound, verbessert wird . Dies deutet darauf hin, dass this compound verwendet werden könnte, um den Nährwert von verarbeiteten Lebensmitteln zu verbessern.
Potenzieller Einsatz in gesunden Zutaten
Die Schalen von Kaktusfeigenfrüchten, die this compound enthalten, könnten potenziell als Nebenprodukte verwendet werden, um nachhaltige, gesunde Zutaten zu gewinnen . Dies könnte zur Abfallreduktion und zur Schaffung nachhaltigerer Lebensmittelsysteme beitragen.
Antimikrobielle Aktivität
Obwohl nicht direkt mit this compound verbunden, haben die phenolischen Verbindungen in Kaktusfeigenfrüchten, zu denen auch this compound gehört, eine wirksame antimikrobielle Aktivität gegen bestimmte Bakterientypen gezeigt . Dies deutet darauf hin, dass this compound möglicherweise zu den antimikrobiellen Eigenschaften dieser Früchte beitragen könnte.
Wirkmechanismus
Target of Action
Piscidic acid, a compound derived from Cimicifuga racemosa , has been found to have in vitro estrogen activity . It is also a component of AquaCacteen elixir from organic cactus, where it acts as an iron chelator , binding free Fe2+/Fe3+ ions .
Mode of Action
Piscidic acid interacts with its targets in several ways. It has been found to inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) , an enzyme that plays a crucial role in cholesterol synthesis . Additionally, piscidic acid can release phosphorus (P) from iron-associated form (Fe-P) in the soil by chelating Fe3+ .
Biochemical Pathways
Piscidic acid affects several biochemical pathways. It has been found to play a role in the uptake of phosphorus by roots of Cajanus cajan . This is particularly important in low-P Alfisols, where other crops cannot survive. Piscidic acid and its derivative secreted from the roots of pigeonpea can release P from Fe-P by chelating Fe3+ . This characteristic is attributed to piscidic acid and its derivative .
Pharmacokinetics (ADME Properties)
It’s important to note that the absorption, distribution, metabolism, and excretion (adme) properties of a compound play a crucial role in its bioavailability .
Result of Action
Piscidic acid has been found to have several molecular and cellular effects. It has in vitro estrogen activity , which could have implications for hormonal regulation. It also acts as an iron chelator , which could have antioxidant effects . Furthermore, it has been found to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis . This could potentially lower cholesterol levels, although more research is needed to confirm this.
Action Environment
The action of piscidic acid can be influenced by environmental factors. For instance, the ability of piscidic acid to release P from Fe-P by chelating Fe3+ is particularly useful in low-P Alfisols . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Piscidic acid is involved in several biochemical reactions, primarily due to its iron-chelating ability. It interacts with enzymes such as hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which catalyzes the formation of cimicifugic acids . This interaction is crucial for the biosynthesis of various phenolic compounds. Piscidic acid also exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals .
Cellular Effects
Piscidic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant properties help in reducing oxidative stress, thereby protecting cells from damage. Piscidic acid has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of piscidic acid involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piscidic acid binds to iron ions, forming stable complexes that prevent iron-catalyzed oxidative reactions . This chelation process inhibits the activity of iron-dependent enzymes, thereby reducing oxidative stress. Piscidic acid also activates antioxidant enzymes, enhancing the cell’s defense mechanisms against oxidative damage . Furthermore, it modulates gene expression by upregulating genes involved in antioxidant defense and downregulating pro-oxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piscidic acid change over time. Its stability and degradation are influenced by various factors, including pH, temperature, and the presence of other biomolecules. Piscidic acid is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its antioxidant properties . Long-term studies have shown that piscidic acid can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing antioxidant defense mechanisms .
Dosage Effects in Animal Models
The effects of piscidic acid vary with different dosages in animal models. At low doses, piscidic acid exhibits significant antioxidant properties, reducing oxidative stress and protecting cells from damage . At high doses, it can have toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the beneficial effects of piscidic acid plateau at a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
Piscidic acid is involved in several metabolic pathways, primarily those related to phenolic compound biosynthesis. It interacts with enzymes such as hydroxycinnamoyl-CoA:piscidic acid hydroxycinnamoyltransferase, which catalyzes the formation of cimicifugic acids . This interaction is crucial for the biosynthesis of various phenolic compounds, influencing the overall metabolic flux and metabolite levels . Piscidic acid also affects the levels of other metabolites, such as citric acid and malic acid, by modulating the activity of enzymes involved in their biosynthesis .
Transport and Distribution
Piscidic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Piscidic acid can accumulate in specific tissues, particularly those with high oxidative stress, where it exerts its antioxidant effects . Its distribution is influenced by factors such as tissue type, metabolic activity, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of piscidic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules involved in antioxidant defense . Piscidic acid can also be found in other cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular metabolism and gene expression . Targeting signals and post-translational modifications play a role in directing piscidic acid to specific compartments, enhancing its efficacy in reducing oxidative stress .
Eigenschaften
IUPAC Name |
2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUODPMGCCJSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276232, DTXSID90963695 | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-65-8, 35388-57-9 | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piscidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piscidein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 187 °C | |
| Record name | (2R,3S)-Piscidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is piscidic acid and where is it found?
A1: Piscidic acid, also known as (2R,3S)-2-(4′-hydroxybenzyl)-tartaric acid, is a phenolic carboxylic acid naturally occurring in several plant species. It was first isolated from the root bark of Piscidia erythrina (Jamaica dogwood) [], but has also been found in Cimicifuga racemosa (Black cohosh) [, ], Opuntia ficus-indica (Prickly pear) [, , , , , , , ], Sophora alopecuroides [, , ], and other plants.
Q2: What is the molecular formula and weight of piscidic acid?
A2: The molecular formula of piscidic acid is C11H12O7, and its molecular weight is 256.21 g/mol.
Q3: How is piscidic acid structurally characterized?
A3: The structure of piscidic acid has been elucidated using various spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry [, , ]. These methods provide detailed information about the compound's carbon skeleton, functional groups, and stereochemistry.
Q4: How does piscidic acid contribute to a plant's phosphorus uptake?
A4: Studies suggest that piscidic acid, particularly in pigeon pea (Cajanus cajan) roots, plays a role in enhancing phosphorus uptake from soils with low phosphorus availability. It achieves this by chelating Fe3+ ions, thereby releasing phosphorus from insoluble iron-bound phosphorus (Fe-P) complexes in the soil [, ].
Q5: Are there any synthetic routes to obtain piscidic acid?
A5: Yes, besides being extracted from natural sources, piscidic acid can be synthesized. Several total synthesis approaches have been reported, including the use of Sharpless catalytic asymmetric dihydroxylation of trisubstituted olefins [, ].
Q6: What is the stereochemistry of piscidic acid?
A6: Naturally occurring piscidic acid possesses a specific stereochemical configuration. It is the (2R,3S)-isomer of 2-(4′-hydroxybenzyl)-tartaric acid. The stereochemistry of this compound has been confirmed through correlation with other known compounds like hibiscus acid [].
Q7: Has piscidic acid demonstrated any biological activities?
A7: While research on piscidic acid is ongoing, it has shown promising results in several in vitro studies. Notably, it exhibits antioxidant activity [, , , , , ], suggesting potential benefits in combating oxidative stress. Additionally, some studies suggest it may have anti-inflammatory properties [, ].
Q8: What is the potential of piscidic acid in food applications?
A8: Piscidic acid, being a natural antioxidant found in fruits like prickly pear, holds potential as a functional food ingredient. Studies exploring the bioaccessibility of piscidic acid from prickly pear products suggest that it remains relatively stable during digestion and may offer health benefits [, ].
Q9: Are there any known methods for enhancing the extraction of piscidic acid from plant sources?
A9: Yes, emerging technologies like high hydrostatic pressure (HHP) and ohmic heating (OH) have been investigated for their potential to improve the extraction yield of piscidic acid and other bioactive compounds from plant materials like prickly pear peels [, ].
Q10: Has piscidic acid been investigated for its potential in drug development?
A10: While not extensively explored, some studies have investigated piscidic acid and its derivatives for potential pharmaceutical applications. For example, research has looked into its potential for hypercholesterolemia treatment, focusing on cholesterol permeability and HMG-CoA reductase inhibition [].
Q11: Are there any known analytical methods for detecting and quantifying piscidic acid?
A11: Yes, piscidic acid can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detector (DAD) and Mass Spectrometry (MS) [, , , , ]. These methods provide accurate measurements of piscidic acid levels in plant extracts and formulated products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




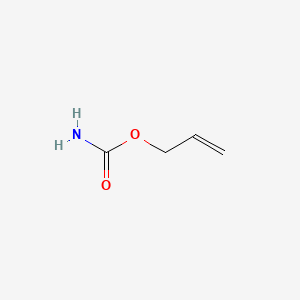
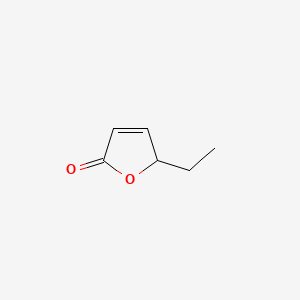
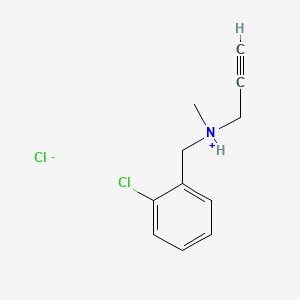
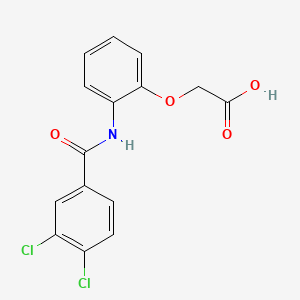
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)
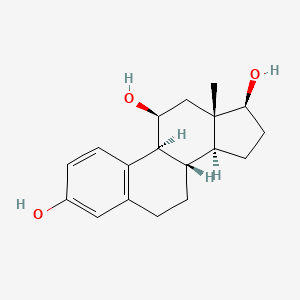

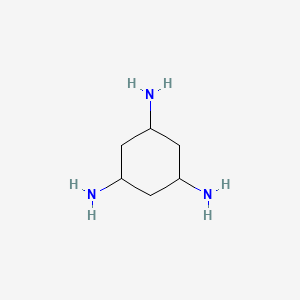
![4-tert-Butylcalix[8]arene](/img/structure/B1213687.png)

